(+/-)-7-Methyl-d3-nonanoic Acid
Description
Significance of Stable Isotope Labeling in Mechanistic Biological Investigations
Stable isotope labeling is a cornerstone of metabolomics, the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.gov This technique allows for the precise tracking of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. creative-proteomics.comfrontiersin.org By introducing a labeled substrate into a biological system, scientists can follow the labeled atoms as they are incorporated into various downstream metabolites. frontiersin.org This provides invaluable insights into the structure and dynamics of metabolic networks, helping to identify novel pathways and understand how they are regulated. nih.govtandfonline.com
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and effective alternative to radioactive isotopes. core.ac.ukcreative-proteomics.com Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the incorporation of these stable isotopes into metabolites. numberanalytics.comspectroscopyonline.com
Overview of Fatty Acid Biochemistry and Their Roles in Biological Systems
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy storage, and signaling. wikipedia.orgcreative-proteomics.com They are hydrocarbon chains with a carboxylic acid group at one end. The metabolism of fatty acids involves a series of processes, including their breakdown (oxidation) to generate energy and their synthesis (lipogenesis) to create various essential molecules. creative-proteomics.comnumberanalytics.com Fatty acid oxidation is a major source of metabolic energy, particularly during periods of fasting or high energy demand. nih.gov
Branched-Chain Fatty Acids in Metabolism and Cellular Processes
While many common fatty acids are straight-chain molecules, branched-chain fatty acids (BCFAs) represent a unique class with methyl groups attached to the carbon chain. ontosight.aiwikipedia.org These branches alter the physical properties of the fatty acids, influencing the fluidity and structure of cell membranes. ontosight.ai BCFAs are particularly abundant in the membranes of certain bacteria and are also found in dairy products and the gut microbiota of animals. wikipedia.orgnewenglanddairy.comnih.gov Research suggests that BCFAs may have various health benefits, including roles in immune function and metabolic regulation. ontosight.ainewenglanddairy.com The synthesis of BCFAs is closely linked to the metabolism of branched-chain amino acids. frontiersin.org
Deuterated Fatty Acids as Molecular Probes in Metabolic Tracing
The strategic replacement of hydrogen atoms with deuterium in fatty acids creates powerful tools for metabolic research. nih.gov Deuterium's heavier mass allows for its detection by mass spectrometry, enabling researchers to distinguish the labeled fatty acid and its metabolic products from their unlabeled counterparts. spectroscopyonline.comnih.gov This "heavy" label provides a clear signal to track the absorption, distribution, and transformation of the fatty acid within a biological system. nih.gov This approach has been instrumental in studying the metabolism of various fatty acids and understanding the enzymes involved in their processing. nih.govnih.gov
Contextualization of (+/-)-7-Methyl-d3-nonanoic Acid within Fatty Acid Research
This compound is a deuterated form of 7-methylnonanoic acid, a branched-chain fatty acid. The "d3" in its name indicates that three hydrogen atoms on the methyl group at the 7th carbon have been replaced by deuterium atoms. This specific labeling makes it a valuable tool for investigating the metabolism of branched-chain fatty acids. As a component of certain natural products, understanding the metabolic fate of 7-methylnonanoic acid is of scientific interest. americanchemicalsuppliers.com By using the deuterated version, researchers can precisely trace its pathways in biological systems, contributing to a deeper understanding of branched-chain fatty acid metabolism and its potential roles in health and disease.
Chemical and Physical Properties of this compound and its Unlabeled Counterpart
| Property | This compound | 7-Methylnonanoic Acid |
| Molecular Formula | C₁₀H₁₇D₃O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 175.28 g/mol americanchemicalsuppliers.com | 172.26 g/mol nih.gov |
| CAS Number | 2708280-22-0 chemondis.comchemondis.com | 41653-89-8 nih.govclearsynth.com |
| Synonyms | (±)-7-Methyl-nonanoic acid-d3 | 7-methyl-nonanoic acid |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
175.28 g/mol |
IUPAC Name |
7-(trideuteriomethyl)nonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i2D3 |
InChI Key |
TUIJQPRMECGEKA-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)CCCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for +/ 7 Methyl D3 Nonanoic Acid
Precursor Synthesis Routes for Nonanoic Acid Derivatives
The synthesis of nonanoic acid derivatives often serves as the foundation for producing more complex, substituted analogs. A common starting point for creating 7-methylnonanoic acid involves the use of 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239). researchgate.net These precursors undergo a nucleophilic substitution followed by ketonic cleavage to yield the target molecule. researchgate.net Key factors influencing the success of this synthesis include the molar ratios of the reactants, the choice of solvent, and the catalyst. For instance, using a 1:1:1 molar ratio of sodium ethoxide, 2-methyl acetoacetate, and 6-bromohexanoate in freshly prepared absolute ethanol (B145695) can result in a high yield of the desired product after reflux and hydrolysis. researchgate.net
Stereoselective Synthesis of 7-Methylnonanoic Acid Enantiomers
While the focus of this article is the racemic mixture, it is pertinent to mention the approaches for synthesizing specific enantiomers of 7-methylnonanoic acid. Stereoselective synthesis is crucial when studying the biological activity of chiral molecules, as different enantiomers can have distinct metabolic fates. Such syntheses often employ chiral auxiliaries or catalysts to control the stereochemistry at the chiral center. For example, a stereoselective methylation can be achieved using a chiral oxazolidinone auxiliary, which directs the incoming methyl group to a specific face of the molecule. nih.gov
Deuterium (B1214612) Incorporation Techniques at the 7-Methyl Position
The introduction of deuterium at the 7-methyl position is the defining feature of (+/-)-7-Methyl-d3-nonanoic acid. This can be accomplished through various chemical and enzymatic methods.
Chemical Deuteration Approaches
Chemical deuteration offers a direct route to incorporating deuterium into a target molecule. One common strategy involves the use of deuterated reagents during the synthesis. For example, a deuterated methylating agent, such as deuterated methyl iodide (CD3I), can be used in the methylation step of a precursor molecule. nih.gov Another approach is acid-catalyzed deuteration, where a Brønsted acid facilitates the exchange of protons for deuterons at a methyl group. rsc.org This method has been shown to be effective for various N-heteroarylmethanes and could potentially be adapted for fatty acid derivatives. rsc.org
Enzymatic Deuteration Strategies
Enzymatic methods provide a highly specific and often stereoselective means of introducing deuterium. While direct enzymatic deuteration at the methyl group of a pre-formed fatty acid is less common, enzymes can be utilized in the synthesis of deuterated precursors. For instance, lipases can be used in the regiospecific esterification of a glycerol (B35011) backbone with a deuterated fatty acid, ensuring the labeled chain is incorporated at a specific position. nih.govacs.org Furthermore, enzymes involved in fatty acid biosynthesis can incorporate deuterium when the synthesis is carried out in a medium containing heavy water (D2O). nih.govnih.gov
Purification and Isolation Protocols for Isotope-Labeled Fatty Acids
After synthesis and deuteration, the resulting isotope-labeled fatty acid must be purified from the reaction mixture. Common purification techniques for fatty acids include:
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the desired labeled fatty acid from unreacted precursors, byproducts, and unlabeled species. nih.govnih.gov Column chromatography with a silica (B1680970) gel stationary phase is also frequently employed for initial purification. researchgate.net
Hydrolysis and Extraction: In cases where the fatty acid is synthesized as an ester, a hydrolysis step is required to liberate the free fatty acid. This is typically followed by liquid-liquid extraction to separate the fatty acid from water-soluble impurities. nih.gov
The purity of the final product is critical for its intended use in metabolic studies. The table below summarizes common purification techniques.
| Purification Technique | Principle of Separation | Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase based on polarity. nih.gov | Separation of labeled fatty acids from complex mixtures. nih.gov |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a carrier gas based on volatility and polarity. nih.gov | Separation and analysis of volatile fatty acid derivatives. nih.gov |
| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel) with elution by a liquid mobile phase. researchgate.net | Preparative scale purification of synthesized fatty acids. researchgate.net |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility. nih.gov | Separation of fatty acids from aqueous reaction mixtures. nih.gov |
Analytical Validation of Deuterium Enrichment and Regiospecificity
The final and crucial step is to validate the isotopic enrichment and the specific location of the deuterium atoms. This ensures the integrity of the labeled compound for use as a tracer.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of deuterium incorporation. By comparing the mass-to-charge ratio (m/z) of the labeled compound to its unlabeled counterpart, the number of deuterium atoms can be confirmed. nih.govresearchgate.netresearchgate.netresearchgate.net High-resolution mass spectrometry can further provide accurate mass measurements to confirm the elemental composition. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly deuterium NMR (2H NMR), is invaluable for determining the regiospecificity of the deuterium label. wikipedia.orgsigmaaldrich.com It can confirm that the deuterium atoms are located specifically at the 7-methyl position. wikipedia.org Proton NMR (1H NMR) can also be used, as the incorporation of deuterium leads to a characteristic upfield shift in the signals of adjacent protons. nih.gov Heteronuclear shift correlation techniques can further pinpoint the location of the deuterium label. acs.org
The following table outlines the key analytical techniques for validation.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight and the number of incorporated deuterium atoms. nih.govresearchgate.netresearchgate.netresearchgate.net |
| Deuterium NMR (2H NMR) | Directly observes the deuterium nuclei, confirming their presence and chemical environment. wikipedia.orgsigmaaldrich.com |
| Proton NMR (1H NMR) | Shows the absence of proton signals at the deuterated position and potential upfield shifts of neighboring protons. nih.gov |
| Heteronuclear Shift Correlation NMR | Correlates the signals of different nuclei (e.g., 1H, 13C, 2H) to definitively establish the location of the deuterium label. acs.org |
Advanced Analytical Techniques for Characterization and Quantification of +/ 7 Methyl D3 Nonanoic Acid
Mass Spectrometry (MS) Applications in Deuterated Fatty Acid Analysis
Mass spectrometry stands as a cornerstone for the analysis of deuterated fatty acids due to its exceptional sensitivity and specificity. Various MS-based approaches are utilized to quantify and structurally elucidate these labeled compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of fatty acids from complex biological matrices. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For (+/-)-7-Methyl-d3-nonanoic acid, LC-MS/MS offers a robust platform for accurate quantification, often in the nanomolar range. nih.gov The chromatographic separation is typically achieved using a reversed-phase C18 column. nih.gov
Stable isotope dilution (SID) is the gold standard for quantitative analysis in mass spectrometry. nih.gov In this approach, a known amount of the isotopically labeled compound, in this case, this compound, is added to a sample as an internal standard. Since the deuterated standard is chemically identical to the endogenous analyte (7-methylnonanoic acid), it co-elutes during chromatography and experiences similar ionization effects and potential matrix interferences. nih.govcerilliant.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and instrument response. researchgate.net
Interactive Data Table 1: Representative LC-MS/MS Data for a Stable Isotope Dilution Assay
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Peak Area Ratio (Analyte/Internal Standard) | Concentration (ng/mL) |
| 7-Methylnonanoic Acid | 171.16 | 127.12 | 8.5 | 0.52 | 5.2 |
| This compound | 174.18 | 130.14 | 8.5 | 1.00 | 10.0 (Spiked) |
| Palmitic Acid | 255.23 | 211.19 | 12.2 | 1.25 | 12.5 |
| Stearic Acid | 283.26 | 239.22 | 14.1 | 0.88 | 8.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids, often employed for comprehensive fatty acid profiling. usm.my Prior to analysis, fatty acids are typically derivatized to increase their volatility, often as methyl esters (FAMEs) or pentafluorobenzyl esters. nih.govlipidmaps.org GC provides excellent chromatographic separation of fatty acid isomers. shimadzu.com The use of a deuterated internal standard like this compound in GC-MS analysis allows for accurate quantification of 7-methylnonanoic acid and other fatty acids in a sample. nih.gov
Interactive Data Table 2: Example GC-MS Retention Times and Mass Fragments for FAMEs
| Fatty Acid Methyl Ester | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 7-methylnonanoate | 15.8 | 74, 87, 155, 186 |
| Methyl 7-methyl-d3-nonanoate | 15.7 | 77, 90, 158, 189 |
| Methyl palmitate | 19.5 | 74, 87, 227, 270 |
| Methyl stearate | 22.3 | 74, 87, 255, 298 |
Isotope Ratio Mass Spectrometry (IRMS) for Deuterium (B1214612) Abundance Determination
Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to measure the relative abundance of isotopes with very high precision. wikipedia.orgresearchgate.net For this compound, IRMS can be used to accurately determine the deuterium enrichment. In a typical setup, the sample is combusted, and the resulting hydrogen gas is introduced into the mass spectrometer. The instrument then measures the ratio of deuterium to hydrogen (D/H). nih.gov This technique is crucial for verifying the isotopic purity of the labeled standard. benthamdirect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for determining isotopic purity. rsc.org For this compound, both proton (¹H) and deuterium (²H) NMR can be employed.
²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels. youtube.com The chemical shift of the deuterium signal will be very similar to the corresponding proton signal, confirming the position of isotopic substitution. Furthermore, NMR can provide site-specific information, which is an advantage over mass spectrometry techniques that cannot always differentiate between isotopomers with the same mass. rug.nl High-resolution NMR can also be used in combination with chiral derivatizing agents to attempt to resolve the signals of the enantiomers of the racemic mixture, although this can be challenging.
Deuterium NMR (²H NMR) for Methyl Group Labeling Confirmation
Deuterium (²H) NMR spectroscopy is a direct and powerful tool for confirming the site and extent of deuterium incorporation in a molecule. In the case of this compound, the methyl group at the 7-position is labeled with three deuterium atoms.
Principle of Detection: ²H NMR detects the resonance of deuterium nuclei in a magnetic field. The chemical shift of the deuterium signal is virtually identical to that of a proton in the same chemical environment. blogspot.com The key difference lies in the quadrupolar nature of the deuterium nucleus, which leads to broader signals compared to proton NMR. nih.gov
Expected Spectral Data: A single, broad resonance is expected in the ²H NMR spectrum of this compound, corresponding to the -CD₃ group. The chemical shift of this signal would be analogous to the proton chemical shift of the C7-methyl group in the non-deuterated form, which is approximately 0.8-0.9 ppm. The presence of this signal provides conclusive evidence of successful deuteration at the intended methyl group. The absence of other significant deuterium signals would confirm the isotopic purity of the compound.
Table 1: Predicted ²H NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| -CD₃ at C7 | ~0.8-0.9 | Singlet (broad) |
Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) for Structural Verification
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the deuterium atoms (C7) will exhibit a characteristic multiplet due to C-D coupling and a significantly reduced signal intensity. The chemical shifts of the other carbon atoms can be predicted based on the known values for nonanoic acid and related branched-chain fatty acids.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C1 (COOH) | ~180 | Carboxylic acid carbonyl. |
| C2 | ~34 | |
| C3 | ~25 | |
| C4 | ~29 | |
| C5 | ~30 | |
| C6 | ~39 | |
| C7 | ~32 | Signal will be a multiplet with reduced intensity due to C-D coupling. |
| C8 | ~29 | |
| C9 | ~14 | Terminal methyl group. |
| C7-CD₃ | ~19 | Methyl carbon. |
¹H NMR Spectroscopy: The ¹H NMR spectrum is crucial for confirming the absence of protons at the C7-methyl position. The characteristic signal for a methyl group in this position (a doublet at approximately 0.86 ppm in the non-deuterated analogue) will be absent. The remaining proton signals of the nonanoic acid backbone will be present with their expected chemical shifts and multiplicities. The integration of these signals will correspond to the correct number of protons in the non-deuterated parts of the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~10-12 | Singlet (broad) | 1H |
| -CH₂-COOH | ~2.3 | Triplet | 2H |
| -CH₂- | ~1.2-1.6 | Multiplet | 10H |
| -CH- | ~1.5 | Multiplet | 1H |
| -CH₃ (C9) | ~0.9 | Triplet | 3H |
| -CH₃ (C7) | Absent | - | - |
Chromatographic Separation Techniques for Resolution of Enantiomers and Metabolites
As this compound is a racemic mixture, chromatographic techniques are essential for the separation of its enantiomers and any potential metabolites.
Chiral Chromatography for (+/-) Resolution
The separation of the (+) and (-) enantiomers of 7-Methyl-d3-nonanoic Acid requires the use of a chiral stationary phase (CSP) or a chiral derivatizing agent.
Chiral Stationary Phases (CSPs): High-Performance Liquid Chromatography (HPLC) with a CSP is a common method for resolving chiral carboxylic acids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
Chiral Derivatizing Agents: An alternative approach involves derivatizing the carboxylic acid group with a chiral reagent to form diastereomers. wikipedia.org These diastereomers can then be separated on a standard, non-chiral stationary phase (e.g., C18). After separation, the derivatizing agent can be removed to yield the pure enantiomers.
Advanced Liquid Chromatography Modalities
For the analysis of this compound and its metabolites in complex biological matrices, advanced liquid chromatography techniques coupled with mass spectrometry are often employed.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. Reversed-phase HPLC is typically used to separate the analyte from other matrix components. The mass spectrometer can be set to monitor for the specific mass-to-charge ratio of the deuterated compound and its fragments, allowing for highly specific and sensitive quantification.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to conventional HPLC. cpur.in This can be particularly advantageous when analyzing complex mixtures containing multiple metabolites.
Metabolic Pathway Elucidation and Biochemical Transformations of +/ 7 Methyl D3 Nonanoic Acid
Tracing Metabolic Fates in in vitro and Non-Human in vivo Systems
To understand how (+/-)-7-Methyl-d3-nonanoic acid is metabolized, researchers utilize both in vitro (test tube or cell culture) and non-human in vivo (within a living organism) systems. nih.gov In vitro studies, often employing liver cells (hepatocytes) or isolated cellular components like mitochondria, allow for a detailed examination of metabolic processes in a controlled environment. These systems are instrumental in identifying the primary metabolic routes without the physiological complexities of a whole organism. nih.gov
Non-human in vivo studies, typically in rodent models, are essential for a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of the compound. Following administration of this compound, metabolites can be identified in biological samples like urine, feces, and various tissues. The deuterium (B1214612) label is crucial in these studies, enabling the precise tracking of the fatty acid and its derivatives using sensitive analytical techniques like mass spectrometry. nih.gov For instance, a study on dihydrocapsaicin (B196133) (DHC), which is metabolized to 8-methyl-nonanoic acid (8-MNA), found that 15% of a DHC tracer was recovered as 8-MNA in the portal vein of rats. nih.gov
Investigation of Beta-Oxidation and Alpha-Oxidation Pathways
The primary pathway for fatty acid breakdown is beta-oxidation, a process that occurs within the mitochondria and peroxisomes, where fatty acids are shortened by two-carbon units in each cycle. wikipedia.orgaocs.org However, the methyl branch in this compound can obstruct this process. ontosight.ai While initial cycles of beta-oxidation can proceed, they are halted when the methyl group nears the active site of the enzymes.
For fatty acids with branches at odd-numbered carbons, such as 7-methylnonanoic acid, beta-oxidation can continue until a 3-methyl-substituted acyl-CoA is formed. This intermediate can inhibit the subsequent enzymatic step. In cases where a methyl group is present at the beta-carbon (the second carbon from the carboxyl group), beta-oxidation is blocked. microbenotes.com
To overcome this, cells employ alpha-oxidation, a pathway that removes a single carbon from the carboxyl end of the fatty acid. wikipedia.orgbyjus.com This process is particularly important for the metabolism of dietary branched-chain fatty acids like phytanic acid, which contains a methyl group on its beta-carbon. byjus.comlibretexts.org Alpha-oxidation of phytanic acid allows it to be broken down into pristanic acid, which can then enter the beta-oxidation pathway. wikipedia.org While alpha-oxidation is primarily associated with beta-methylated fatty acids, it represents a key mechanism for processing branched-chain structures that would otherwise be metabolically inert. microbenotes.combyjus.com
Analysis of Chain Elongation and Desaturation Processes
In addition to being broken down for energy, fatty acids can be modified through chain elongation and desaturation. These anabolic processes primarily take place in the endoplasmic reticulum. Chain elongation adds two-carbon units to the fatty acid, and it's possible that this compound could be a substrate for this process, leading to the formation of longer branched-chain fatty acids.
Desaturation introduces double bonds into the fatty acid chain. The presence of a methyl group can influence the action of desaturase enzymes. The potential for this compound or its elongated forms to undergo desaturation could lead to the creation of novel branched-chain unsaturated fatty acids with distinct biological activities.
Enzymatic Interactions and Substrate Specificity Studies
Fatty Acid Synthase (FAS) Activity with Branched Substrates
Fatty acid synthase (FASN) is the enzyme complex responsible for building fatty acids from smaller units, primarily acetyl-CoA and malonyl-CoA. aatbio.comyoutube.com While FASN typically produces straight-chain fatty acids, it can exhibit promiscuity and use branched-chain starter units, such as those derived from the breakdown of branched-chain amino acids, to synthesize monomethyl branched-chain fatty acids (mmBCFAs). nih.govnih.gov This demonstrates that the cellular machinery for fatty acid metabolism can accommodate branched structures. The efficiency of these reactions, however, can be much lower than with the usual substrates. nih.gov
Role of Hydrolases and Transferases
Hydrolases and transferases are two classes of enzymes that play crucial roles in fatty acid metabolism. byjus.com Hydrolases, such as acyl-CoA thioesterases, cleave the bond between a fatty acid and Coenzyme A (CoA). nih.gov This can terminate fatty acid synthesis or release fatty acids from their activated form, thereby regulating the pool of fatty acids available for different metabolic fates.
Transferases are responsible for moving functional groups from one molecule to another. byjus.com In fatty acid metabolism, carnitine acyltransferases are vital for transporting long-chain fatty acids into the mitochondria for beta-oxidation. The specificity of these transport proteins for branched-chain fatty acids can be a determining factor in their rate of breakdown.
Identification of Key Metabolic Intermediates and Products
The metabolism of this compound is expected to produce a range of identifiable intermediates and final products. The use of the deuterium label is invaluable for tracing these metabolites.
Potential metabolic products include:
Beta-oxidation intermediates : Shorter-chain fatty acids resulting from the initial cycles of beta-oxidation.
Omega-oxidation products : This pathway, which occurs in the endoplasmic reticulum, can oxidize the terminal methyl group of a fatty acid, leading to the formation of a dicarboxylic acid. byjus.com
Conjugation products : To facilitate excretion, the fatty acid or its metabolites may be conjugated with molecules like glycine (B1666218) or glucuronic acid.
The table below summarizes some of the potential metabolites of this compound.
| Metabolite Category | Potential Metabolites | Metabolic Pathway |
| Beta-Oxidation Intermediates | 5-Methyl-d3-heptanoic acid, 3-Methyl-d3-pentanoic acid | Beta-oxidation |
| Omega-Oxidation Products | 7-Methyl-d3-nonanedioic acid | Omega-oxidation |
| Conjugation Products | 7-Methyl-d3-nonanoyl-glycine, 7-Methyl-d3-nonanoyl-glucuronide | Conjugation |
Incorporation into Complex Lipids and Other Biomolecules
Once introduced into a biological system, exogenous fatty acids like this compound are activated to their coenzyme A (CoA) thioesters, in this case, 7-methyl-d3-nonanoyl-CoA. This activation is a prerequisite for their participation in most metabolic processes, including their incorporation into the cellular lipidome. The presence of the deuterium label enables detailed investigation of these processes through mass spectrometry-based lipidomics, which can distinguish between pre-existing (unlabeled) lipids and newly synthesized lipids that have incorporated the labeled fatty acid.
The integration of fatty acids into phospholipids (B1166683) and triacylglycerols (TAGs) is a dynamic process involving both de novo synthesis and extensive remodeling of existing lipid molecules. Deuterium-labeled fatty acids are instrumental in studying these dynamics.
Phospholipid Remodeling: Phospholipid composition in cellular membranes is tightly regulated and is crucial for maintaining membrane fluidity and function. The fatty acid profile of phospholipids is maintained through a process known as the Lands' cycle, which involves the deacylation of a fatty acid from the glycerol (B35011) backbone and subsequent reacylation with a different fatty acid. nih.gov An exogenous labeled fatty acid like 7-methyl-d3-nonanoyl-CoA can be incorporated into phospholipids through this reacylation step. nih.gov
Studies using other deuterium-labeled fatty acids have shown that they are readily incorporated into various phospholipid classes. nih.govnih.gov The enzymes responsible for this remodeling, lysophospholipid acyltransferases (LPCATs), exhibit certain specificities for the fatty acid substrate, meaning the rate and extent of incorporation of this compound would depend on its recognition by these enzymes. nih.gov The branched-chain nature of 7-methylnonanoic acid may influence its positioning within the phospholipid molecule, typically at the sn-1 or sn-2 position of the glycerol backbone.
Triacylglycerol Remodeling: Triacylglycerols are the primary form of energy storage in many organisms. Isotopic tracing studies have revealed that the composition of TAGs is not static but is actively remodeled even during storage. researchgate.netebi.ac.uk This remodeling allows for the selective enrichment of certain fatty acids in the TAG pool. researchgate.net A labeled fatty acid like this compound can be incorporated into TAGs through several mechanisms:
De novo synthesis: Incorporated into diacylglycerol (DAG) by diacylglycerol acyltransferases (DGATs) to form TAG.
Remodeling: A pre-existing TAG molecule can undergo hydrolysis by a lipase (B570770) to yield a DAG, which is then re-esterified with 7-methyl-d3-nonanoyl-CoA by a DGAT. researchgate.netebi.ac.uk
The table below summarizes the key enzymatic steps where the labeled fatty acid would be incorporated.
| Lipid Class | Incorporation Pathway | Key Enzyme(s) | Description |
| Phospholipids | Lands' Cycle (Remodeling) | Phospholipase A2 (PLA2), Lysophospholipid Acyltransferase (LPCAT) | PLA2 removes a fatty acid from a phospholipid, creating a lysophospholipid. LPCAT then esterifies a new fatty acid (e.g., 7-methyl-d3-nonanoic acid) to the lysophospholipid. nih.gov |
| Triacylglycerols | De novo Synthesis | Diacylglycerol Acyltransferase (DGAT) | DGAT catalyzes the final step of TAG synthesis, transferring a fatty acyl-CoA to a diacylglycerol molecule. researchgate.net |
| Triacylglycerols | TAG Remodeling | TAG Lipase, Diacylglycerol Acyltransferase (DGAT) | A lipase removes a fatty acid from a stored TAG. The resulting DAG is then re-acylated by DGAT with a new fatty acid. researchgate.netebi.ac.uk |
This table illustrates the general pathways for fatty acid incorporation into complex lipids. The specific efficiency for this compound would require empirical study.
Branched-chain fatty acids (BCFAs) are crucial starter units for the biosynthesis of various natural products, particularly in bacteria. nih.govnih.gov They are typically derived from the degradation of branched-chain amino acids like leucine, isoleucine, and valine. nih.govresearchgate.netmdpi.com
Colistin (B93849) Biosynthesis: The antibiotic colistin (also known as polymyxin (B74138) E) is a lipopeptide, meaning it contains both a peptide portion and a lipid tail. This fatty acid tail is essential for its antibacterial activity. nih.gov However, contrary to the example suggested, the fatty acid component of colistin is not 7-methylnonanoic acid. The two major forms of colistin, colistin A and colistin B, are acylated with 6-methyloctanoic acid and 6-methylheptanoic acid , respectively. nih.govnih.govnih.gov Therefore, 7-methylnonanoic acid is not a direct precursor in the biosynthesis of colistin. The biosynthesis of the fatty acid portion of colistin is linked to the bacterium's general fatty acid synthesis (FAS) pathways, which can be a target for overcoming antibiotic resistance. researchgate.netnih.govresearchgate.netnewswise.com
| Colistin Component | Fatty Acid Tail |
| Colistin A (Polymyxin E1) | 6-Methyloctanoic acid |
| Colistin B (Polymyxin E2) | 6-Methylheptanoic acid |
This table shows the correct fatty acid components of the two main forms of colistin. nih.govnih.gov
Other Biosynthetic Pathways: While not a precursor for colistin, as a branched-chain fatty acid, 7-methylnonanoic acid could theoretically serve as a starter or extender unit in other biosynthetic pathways, particularly for polyketides in microorganisms. The biosynthesis of many complex natural products, such as the antibiotic myxothiazol (B1677603) and the anthelmintic avermectin, utilizes various branched-chain CoA esters derived from amino acid metabolism as starter units. nih.govresearchgate.net Whether this compound can be utilized by the synthetase enzymes for such products would depend on the substrate specificity of the particular biosynthetic machinery.
Biological Roles and Mechanistic Investigations of 7 Methylnonanoic Acid and Its Deuterated Analog
Antimicrobial Mechanisms of Nonanoic Acid Derivatives
Nonanoic acid and its derivatives are recognized for their antimicrobial properties. Research has delved into their mechanisms of action, revealing effects on microbial growth, cell membrane integrity, and metabolic processes.
Studies have demonstrated the inhibitory effects of nonanoic acid derivatives on the growth of a range of microorganisms in laboratory settings. A study investigating methyl-branched nonanoic acid (MNA) derivatives, including 7-MNA, reported varied antimicrobial activity against several bacteria and a fungus. researchgate.net The antimicrobial activities were assessed using disk diffusion tests and by determining the minimum inhibitory concentration (MIC) values through the microdilution broth method. researchgate.net
Specifically, derivatives of methyl-branched n-nonanoic acid have shown effectiveness against various pathogens, including Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, Salmonella typhimurium, Streptomyces nojiriensis, and Candida species. researchgate.netresearchgate.net Notably, 4-MNA, 7-MNA, and 8-MNA were the only compounds in the tested series that exhibited activity against Streptomyces. researchgate.net While all tested methyl-branched nonanoic acid compounds showed some level of activity against Gram-positive bacteria, 2-MNA and 5-MNA demonstrated particularly noteworthy inhibitory effects against C. utilis and S. lutea. researchgate.net
The following table summarizes the antimicrobial activity of various methyl-branched nonanoic acid derivatives against different microorganisms, as determined by in vitro studies.
| Compound | Bacillus subtilis | Mycobacterium smegmatis | Sarcina lutea | Escherichia coli | Salmonella typhimurium | Streptomyces nojiriensis | Candida utilis |
| 2-MNA | + | + | ++ | - | - | - | ++ |
| 3-MNA | + | + | + | - | - | - | + |
| 4-MNA | ++ | + | ++ | - | - | + | + |
| 5-MNA | + | + | ++ | - | - | - | ++ |
| 6-MNA | + | + | + | - | - | - | + |
| 7-MNA | + | + | + | - | - | + | + |
| 8-MNA | + | + | + | - | - | + | + |
| Data derived from disk diffusion tests. The level of activity is indicated by: ++ (remarkable inhibitory effect), + (varied antimicrobial activity), and - (no activity). |
A primary mechanism by which nonanoic acid and its derivatives exert their antimicrobial effects is by disrupting the integrity of the microbial cell membrane. The non-ionized, or undissociated, form of these organic acids can penetrate the lipid bilayer of the cell membrane. researchgate.net This penetration can create gaps in the membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. researchgate.net
For fungi, nonanoic acid acts as a self-inhibitor, preventing the germination of spores. In Rhizopus oligosporus, for instance, nonanoic acid was found to inhibit the swelling of sporangiospores, a critical step in germination. nih.gov The proposed mechanism is the dissipation of the pH gradient across the cell membrane, which disrupts the normal physiological processes required for germination. nih.gov
Once inside the microbial cell, nonanoic acid can dissociate, releasing a proton (H+) and an anion. researchgate.net This release of protons lowers the internal pH of the cell. To counteract this change and maintain a stable internal pH, the microbial cell is forced to expend energy to pump the excess protons out, often via H+-ATPase pumps. researchgate.net This energy expenditure diverts resources from other essential metabolic pathways, thereby disrupting the cell's normal physiology and inhibiting its growth. researchgate.net
Furthermore, nonanoic acid has been shown to enhance the secretion of host defense peptides, such as porcine β-defensins, which have direct antimicrobial activity. medchemexpress.com This suggests an indirect mechanism of action where nonanoic acid can modulate the host's immune response to infection.
Role in Plant and Algal Metabolome and Signaling
Beyond their antimicrobial properties, nonanoic acid and its derivatives are also found in plants and algae, where they can function as metabolites and signaling molecules.
Nonanoic acid is a naturally occurring compound in various plants. nih.gov It has been identified as a plant metabolite in species such as Camellia sinensis (the tea plant) and Artemisia xerophytica. nih.gov In addition to its role as a metabolite, nonanoic acid can also act as an antifeedant, deterring herbivores from consuming the plant. nih.gov The herbicidal properties of nonanoic acid are attributed to its ability to strip the waxy cuticle of plants, leading to cell disruption, leakage, and eventual death by desiccation. nih.gov
Nonanoic acid has also been identified as an algal metabolite. nih.gov While the specific functions of 7-methylnonanoic acid in algae are not yet fully elucidated, the presence of fatty acids in algae is critical for their biology. Algae are the primary producers of very long-chain polyunsaturated fatty acids (VLCPUFAs) like EPA and DHA in aquatic ecosystems. mdpi.com The production of these fatty acids involves a series of elongation and desaturation steps, starting from shorter-chain fatty acids. mdpi.com It is plausible that branched-chain fatty acids like 7-methylnonanoic acid could serve as precursors or intermediates in these complex biosynthetic pathways.
Cellular Effects in Model Systems (Non-Clinical)
Influence on Adipogenesis in Mesenchymal Stem Cell Lines
No studies were identified that specifically investigate the influence of (+/-)-7-Methyl-d3-nonanoic Acid or 7-Methylnonanoic Acid on the adipogenic differentiation of mesenchymal stem cell lines. Research on the differentiation of these cells, often using models like the 3T3-L1 line, focuses on well-established transcription factors such as PPARγ and C/EBPα, but the effect of this particular branched-chain fatty acid has not been documented. nih.govresearchgate.net
Impact on Lipid Peroxidation in Non-Human Organismal Models
There is no available data from non-human organismal models detailing the impact of this compound or 7-Methylnonanoic Acid on lipid peroxidation. The process of lipid peroxidation is a critical area of study in oxidative stress, with established biomarkers like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov However, the role of 7-Methylnonanoic Acid in modulating this process has not been a subject of published research.
Biochemical Signaling Pathways Mediated by Branched Fatty Acids
Specific biochemical signaling pathways directly mediated by this compound or 7-Methylnonanoic Acid have not been identified in the existing literature. While the broader category of branched-chain fatty acids is known to participate in cellular signaling, for instance, by acting as signaling molecules in bacteria or influencing pathways like MAPK/NFκB and AMPK, these findings have not been specifically attributed to 7-Methylnonanoic Acid. nih.govnih.govnih.gov
Future Directions in Research on +/ 7 Methyl D3 Nonanoic Acid
Development of Novel Synthetic Routes for Stereoisomers
The synthesis of (+/-)-7-Methyl-d3-nonanoic acid currently yields a racemic mixture, containing both the (R) and (S) enantiomers. However, the biological activities of chiral molecules are often stereospecific, meaning each enantiomer can have a distinct metabolic fate and physiological effect. To unlock a deeper understanding of its roles, the development of novel synthetic routes to obtain the individual (R)- and (S)-7-Methyl-d3-nonanoic acid stereoisomers is a critical future direction.
Current synthetic approaches for related compounds, such as the synthesis of 7-methyl-8-oxo-nonanoic acid from 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239), provide a foundational strategy. researchgate.net Future research will likely focus on adapting and refining these methods to achieve stereoselectivity. This could involve the use of chiral catalysts, enzymes, or starting materials to control the stereochemistry at the C7 position during the synthesis. The successful stereoselective synthesis would be a significant breakthrough, enabling researchers to investigate the specific biological activities of each enantiomer.
Table 1: Potential Strategies for Stereoselective Synthesis
| Strategy | Description | Potential Advantages |
| Chiral Auxiliary-Based Synthesis | Attaching a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a key reaction step. | Well-established methodology with predictable outcomes. |
| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer over the other. | High catalytic efficiency and potential for large-scale synthesis. |
| Enzymatic Resolution | Using enzymes that selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two. | High stereoselectivity and environmentally friendly reaction conditions. |
| Chiral Pool Synthesis | Starting from a readily available, enantiomerically pure natural product that already contains the desired stereocenter. | Can be a cost-effective and efficient approach if a suitable starting material is identified. |
Advanced Applications in Quantitative Metabolomics and Lipidomics
The primary application of this compound is as an internal standard in mass spectrometry. medchemexpress.com Its deuterium (B1214612) labeling makes it chemically identical to the endogenous analyte but with a different mass, allowing for precise quantification by correcting for variations during sample preparation and analysis. lcms.czpubcompare.ai
Future research will focus on expanding its use in more sophisticated quantitative metabolomics and lipidomics studies. mdpi.com This includes its application in large-scale clinical cohort studies to identify biomarkers for various diseases. mdpi.com The stability and accuracy provided by using a deuterated internal standard are crucial for the high-quality data required in such studies. mdpi.com Furthermore, its use can be extended to dynamic metabolic flux analysis, where the turnover of fatty acids is monitored over time. researchgate.net
Deeper Elucidation of Stereospecific Metabolic Pathways
Once the individual stereoisomers of 7-Methyl-d3-nonanoic acid are available, a major avenue of research will be to unravel their distinct metabolic pathways. It is well-established that the metabolism of branched-chain fatty acids can differ from that of their straight-chain counterparts. Using stable isotope-labeled tracers like the deuterated enantiomers of 7-methylnonanoic acid will be instrumental in these investigations. springernature.comresearchgate.net
By administering a specific labeled enantiomer to cell cultures or animal models and tracking its metabolic fate using mass spectrometry, researchers can identify the enzymes and pathways involved in its breakdown and incorporation into other lipids. nih.govscispace.com This approach, known as stable isotope-resolved metabolomics (SIRM), can provide unambiguous insights into the stereospecificity of fatty acid metabolism. springernature.com This knowledge is crucial for understanding how the body processes dietary branched-chain fatty acids and how these pathways might be altered in disease states.
Exploration of Uncharted Biological Roles in Diverse Organisms
The biological roles of 7-methylnonanoic acid are not yet fully understood. However, research on a related compound, 8-methylnonanoic acid, has shown that it can modulate energy metabolism in adipocytes, suggesting that 7-methylnonanoic acid may have similar or other important biological functions. nih.govnih.gov The characteristic flavor of goat meat is also linked to the presence of 4-methyloctanoic and 4-methylnonanoic acids. nih.gov
Future research should focus on a systematic exploration of the biological activities of both the racemic mixture and the individual stereoisomers of 7-Methyl-d3-nonanoic acid in a wide range of organisms, from bacteria to mammals. This could involve screening for its effects on various cellular processes, such as gene expression, protein activity, and cell signaling. Investigating its presence and function in different species could reveal conserved or unique biological roles.
Integration with Multi-Omics Approaches for Systems-Level Understanding
For instance, by combining quantitative lipidomics data obtained using this compound as an internal standard with gene expression data, researchers could identify genes that are regulated by this fatty acid or are involved in its metabolism. This integrated analysis can help to build comprehensive models of cellular and organismal metabolism, providing a deeper understanding of health and disease. nih.govjst.go.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
